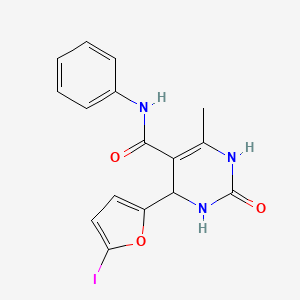![molecular formula C17H16FNO3 B4057878 1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione](/img/structure/B4057878.png)
1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione
Descripción general
Descripción
“3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is a unique chemical provided to early discovery researchers . It has the empirical formula C13H14FNO and a molecular weight of 219.25 .
Molecular Structure Analysis
The SMILES string for “3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is NCCC(c1ccc(F)cc1)c2ccco2 . This provides a text representation of the molecule’s structure.Physical and Chemical Properties Analysis
“3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine” is a solid at room temperature . Its flash point and other safety-related properties are not applicable .Aplicaciones Científicas De Investigación
Fluorescent pH Sensor and Chemosensor Applications
A heteroatom-containing organic fluorophore, exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, demonstrates the potential of pyrrolidinedione derivatives in sensor technology. Such compounds can serve as fluorescent pH sensors in both solution and solid state, as well as chemosensors for detecting acidic and basic organic vapors. This ability to switch emission states through protonation and deprotonation underscores their utility in environmental monitoring and diagnostics (Yang et al., 2013).
Selective Chemosensors for Metal Ions
Pyrrolidine constrained bipyridyl-dansyl conjugates, synthesized through click chemistry, act as selective ratiometric and colorimetric chemosensors for Al(3+) ions. This highlights the role of pyrrolidinedione derivatives in detecting metal ions, which is crucial for environmental pollution control and the development of new diagnostic methods (Maity & Govindaraju, 2010).
Synthesis Methodologies
Highly enantioselective syntheses of 2-aryl-Boc-pyrrolidines are achieved through asymmetric deprotonation, indicating the significance of pyrrolidinedione derivatives in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals. The solvent-dependent reactions offer a convenient and highly enantioselective route for synthesizing Boc-protected pyrrolidines, essential for drug discovery and development (Wu, Lee, & Beak, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-13-5-3-12(4-6-13)14(15-2-1-11-22-15)9-10-19-16(20)7-8-17(19)21/h1-6,11,14H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNNHLHOSYNOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(C2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-methyl-11-(2-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057795.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B4057823.png)
![methyl 2-({4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B4057831.png)

![ethyl {3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B4057848.png)
![(2E)-3-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacrylamide](/img/structure/B4057856.png)

![ethyl 1-[3-(4-biphenylyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4057871.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4057881.png)

![N-{4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4057888.png)

![1-(2-chlorobenzyl)-5-{[(2-chlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4057895.png)
![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4057900.png)
